molecular formula C21H22N4O4 B2660129 N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892282-13-2

N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2660129
CAS No.: 892282-13-2
M. Wt: 394.431
InChI Key: OOXRZBNZFJKPBF-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a phenethyl group, and an acetamidoethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with phenethyl isocyanate, followed by cyclization and acylation reactions. The reaction conditions often require the use of catalysts, such as iron-chrome catalysts, and specific temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents, such as dimethyl carbonate, is preferred to minimize the environmental impact . Advanced techniques, such as microwave-assisted synthesis, can also be employed to reduce reaction times and improve overall yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized to enhance their chemical and biological properties .

Scientific Research Applications

N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamidoethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core and a phenethyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Properties

IUPAC Name

N-(2-acetamidoethyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14(26)22-10-11-23-19(27)16-7-8-17-18(13-16)24-21(29)25(20(17)28)12-9-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,22,26)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXRZBNZFJKPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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